An In-depth Technical Guide to 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, characterization, and potential utility of the chemical compound 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone . As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the proposed methodologies, ensuring a blend of theoretical knowledge and practical insight.
Compound Profile
3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone is an aromatic aminoketone. Its core structure comprises a 3-nitro-substituted phenyl ring attached to a propanone backbone, which is further substituted with a 3,4-dimethylanilino group at the β-position.
| Identifier | Value |
| IUPAC Name | 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone |
| CAS Number | 477319-16-7[1] |
| Molecular Formula | C₁₇H₁₈N₂O₃[1] |
| Molecular Weight | 298.34 g/mol |
| EC Number | 646-792-7[1] |
Proposed Synthesis Pathway: Aza-Michael Addition
Step 1: Synthesis of (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one (A Chalcone Precursor)
The first step involves a Claisen-Schmidt condensation between 3-nitroacetophenone and benzaldehyde to form the corresponding chalcone.
Reaction:
3-Nitroacetophenone + Benzaldehyde → (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one + H₂O
Causality of Experimental Choices:
The Claisen-Schmidt condensation is a robust and widely used method for forming carbon-carbon bonds to produce α,β-unsaturated ketones. The use of a strong base, such as sodium hydroxide, is crucial to deprotonate the α-carbon of the acetophenone, generating a reactive enolate ion. Ethanol is a suitable solvent as it can dissolve the reactants and the base. The reaction is typically performed at room temperature to control the rate and minimize side reactions.
Experimental Protocol:
-
In a round-bottom flask, dissolve 3-nitroacetophenone (1 eq.) and benzaldehyde (1 eq.) in ethanol.
-
Slowly add an aqueous solution of sodium hydroxide (2 eq.) to the stirred mixture.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude chalcone.
-
Filter the solid, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from ethanol to obtain pure (E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one.
Step 2: Aza-Michael Addition of 3,4-Dimethylaniline
The synthesized chalcone then serves as the Michael acceptor for the conjugate addition of 3,4-dimethylaniline.
Reaction:
(E)-1-(3-nitrophenyl)-3-phenylprop-2-en-1-one + 3,4-Dimethylaniline → 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone
Causality of Experimental Choices:
The aza-Michael addition is an effective method for forming a carbon-nitrogen bond. The reaction can be catalyzed by a base, which enhances the nucleophilicity of the amine. In this case, the reaction can often proceed without a catalyst, or with a mild base, due to the inherent nucleophilicity of the aniline. The choice of a solvent like methanol or ethanol is appropriate for dissolving both reactants. Heating the reaction mixture can increase the reaction rate.
Experimental Protocol:
-
In a round-bottom flask, dissolve the synthesized chalcone (1 eq.) and 3,4-dimethylaniline (1.1 eq.) in methanol.
-
Stir the mixture at reflux for 6-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone.
Physicochemical and Spectroscopic Characterization (Predicted)
Due to the lack of direct experimental data, the following properties are predicted based on the known data of its precursors and structurally similar compounds.
Physicochemical Properties
| Property | Predicted Value | Basis of Prediction |
| Melting Point | 110-125 °C | Based on the melting points of precursors 3,4-dimethylaniline (49-51 °C)[2][3][4] and 3-nitroacetophenone (76-80 °C)[5][6][7][8], and the increased molecular weight and potential for intermolecular interactions in the final product. |
| Boiling Point | > 400 °C | Extrapolated from the boiling points of 3,4-dimethylaniline (226 °C)[3][4] and 3-nitroacetophenone (202 °C)[6][7]. The significantly larger molecular weight of the product will lead to a much higher boiling point. |
| Solubility | Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols. Insoluble in water. | Based on the nonpolar aromatic rings and the polar ketone and nitro groups, and the general solubility of similar organic compounds. 3,4-dimethylaniline is slightly soluble in water, while 3-nitroacetophenone is insoluble[7]. |
Spectroscopic Data Analysis (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Multiple signals in the range of 6.5-8.5 ppm. The protons on the 3,4-dimethylanilino ring are expected to be more upfield compared to those on the 3-nitrophenyl ring due to the electron-donating effect of the methyl and amino groups. The protons on the 3-nitrophenyl ring will be deshielded by the electron-withdrawing nitro and keto groups.
-
Methylene Protons (-CH₂-CH₂-): Two triplets in the range of 2.8-3.5 ppm, corresponding to the two methylene groups of the propanone backbone.
-
Methyl Protons (-CH₃): Two singlets around 2.1-2.3 ppm, corresponding to the two methyl groups on the aniline ring.
-
Amine Proton (-NH-): A broad singlet that may appear between 3.5-5.0 ppm, and its chemical shift can be variable.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around 195-200 ppm.
-
Aromatic Carbons: Multiple signals between 110-150 ppm. The carbon attached to the nitro group will be significantly downfield.
-
Methylene Carbons (-CH₂-CH₂-): Signals in the range of 40-55 ppm.
-
Methyl Carbons (-CH₃): Signals in the aliphatic region, around 15-25 ppm.
FTIR (Fourier-Transform Infrared) Spectroscopy:
-
N-H Stretch: A peak in the region of 3300-3400 cm⁻¹.
-
C=O Stretch (Ketone): A strong absorption band around 1680-1700 cm⁻¹.
-
NO₂ Stretch (Nitro group): Two characteristic strong bands around 1520-1540 cm⁻¹ (asymmetric) and 1340-1360 cm⁻¹ (symmetric).
-
C-N Stretch: A peak in the range of 1250-1350 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): Expected at m/z = 298.
-
Fragmentation Pattern: Expect to see fragments corresponding to the loss of the nitro group, cleavage of the propanone chain, and fragments of the 3,4-dimethylaniline and 3-nitrophenyl moieties.
Safety and Hazard Information
Based on the available hazard classifications, 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone should be handled with care.
-
Acute Toxicity (Oral, Dermal, Inhalation): Classified as Acute Tox. 4, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Eye Irritation: Classified as Eye Irrit. 2, suggesting it can cause serious eye irritation.[1]
Precursor Safety:
-
3,4-Dimethylaniline: This compound is toxic and a suspected carcinogen. It is harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause damage to organs through prolonged or repeated exposure.
-
3-Nitroacetophenone: This compound is a skin irritant.[5][6] It is also harmful if swallowed.[7]
Handling and Personal Protective Equipment (PPE):
-
Work should be conducted in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Prevent contact with skin and eyes.
Potential Applications and Future Research Directions
While specific biological activities for 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone have not been reported, the general class of β-aminoketones and chalcone derivatives are known to exhibit a wide range of pharmacological properties. This suggests that the title compound could be a valuable scaffold for further investigation in drug discovery.
Potential Areas of Interest:
-
Anticancer Activity: Many chalcone and aminoketone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The presence of the nitro group and the substituted aniline moiety could contribute to such activity.
-
Antimicrobial and Antifungal Activity: The α,β-unsaturated ketone moiety in the chalcone precursor is a known pharmacophore for antimicrobial activity. The final product, while lacking this specific feature, may still retain or possess modified antimicrobial properties.
-
Enzyme Inhibition: The structure of this compound may allow it to interact with the active sites of various enzymes, making it a candidate for screening as an enzyme inhibitor.
Future Research:
-
Synthesis and Characterization: The proposed synthesis should be performed, and the resulting compound should be fully characterized using modern analytical techniques to confirm its structure and purity.
-
Biological Screening: The synthesized compound should be screened for a variety of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with different substituents on the aromatic rings could provide valuable insights into the structure-activity relationships and help in the design of more potent and selective compounds.
Conclusion
This technical guide provides a comprehensive overview of 3-(3,4-Dimethylanilino)-1-(3-nitrophenyl)-1-propanone, including a plausible synthesis, predicted physicochemical and spectroscopic properties, safety considerations, and potential applications. While experimental data for this specific compound is limited, the information presented here, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers and scientists interested in exploring its potential in various scientific disciplines, particularly in the field of drug development.
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